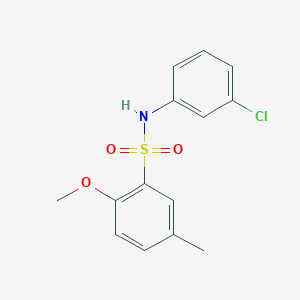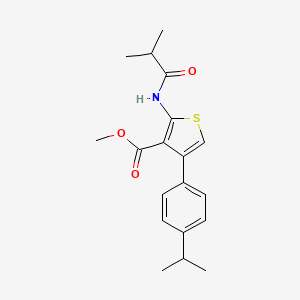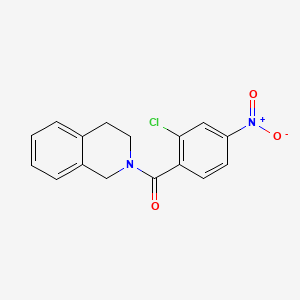
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as Clomipramine, is a tricyclic antidepressant drug that is primarily used to treat obsessive-compulsive disorder (OCD). Clomipramine is a potent inhibitor of serotonin and norepinephrine reuptake, which helps to increase the concentration of these neurotransmitters in the brain.
Mechanism of Action
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and appetite. By increasing the concentration of these neurotransmitters in the brain, this compound helps to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including blocking the uptake of serotonin and norepinephrine, as well as blocking the action of acetylcholine and histamine. It also has anticholinergic and antihistaminic effects, which can cause dry mouth, constipation, and drowsiness.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to cross the blood-brain barrier. However, it also has a number of limitations, including its potential for side effects and its narrow therapeutic index.
Future Directions
There are a number of future directions for research on N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, including exploring its potential use in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, researchers may investigate the use of this compound in combination with other drugs to improve its efficacy and reduce its side effects. Finally, researchers may explore the use of this compound in the treatment of chronic pain and other conditions.
Synthesis Methods
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is synthesized by the reaction of 3-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its efficacy in treating OCD, depression, and other mental health disorders. It has been shown to be effective in reducing the symptoms of OCD, including obsessions and compulsions. This compound has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and migraine headaches.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-6-7-13(19-2)14(8-10)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBCRGTGPSFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)



![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)



